Molecular Weight and Computed Lipophilicity (XLogP3) Differentiation vs. Core Pyridazine Scaffolds
Compared to the parent scaffold, pyridazine-3-carboxylic acid (CAS 2164-61-6), and its pyridine analog nicotinic acid, the presence of the butyl(ethyl)amino substituent in 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid significantly increases both molecular weight and lipophilicity. This differentiation is quantifiable through computed properties: the target compound exhibits a higher XLogP3 value, indicating greater lipophilicity, and a larger molecular weight [1]. These differences are critical as they directly influence the compound's solubility, membrane permeability, and protein binding characteristics in biological systems.
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 1.8; Molecular Weight = 223.27 g/mol [1] |
| Comparator Or Baseline | Pyridazine-3-carboxylic acid (XLogP3 = -0.1; MW = 124.10 g/mol); Nicotinic Acid (XLogP3 = 0.2; MW = 123.11 g/mol) [2] |
| Quantified Difference | XLogP3 increase of +1.9 (vs. pyridazine-3-carboxylic acid); Molecular weight increase of ~99 g/mol. |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2019.06.18) [1] and PubChem computed data for comparators [2]. |
Why This Matters
This quantifies the expected alteration in physicochemical behavior relative to core scaffolds, guiding selection where increased lipophilicity and a specific molecular weight are required.
- [1] PubChem. (2026). 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid, CID 60791946. Computed Properties (XLogP3, Molecular Weight). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Pyridazine-3-carboxylic acid, CID 69353; Nicotinic acid, CID 938. Computed Properties. View Source
